2,4-dichloro-N-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJNIZSIHRFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Characterization of 2,4-Dichloro-N-methylbenzenesulfonamide
This technical guide provides a comprehensive analysis of 2,4-dichloro-N-methylbenzenesulfonamide , focusing on its molecular weight characteristics, synthesis, and analytical validation.
Molecular Weight, Synthesis, and Isotopic Profiling
CAS Registry Number: 565181-75-1 Formula: C₇H₇Cl₂NO₂S[1][2]
Executive Summary
In the development of sulfonamide-based pharmacophores, the precise characterization of halogenated intermediates is critical for stoichiometric accuracy and metabolic tracking. This compound serves as a specialized building block in the synthesis of bioactive agents, including potential carbonic anhydrase inhibitors and agrochemicals.
This guide moves beyond the scalar "molecular weight" to explore the mass spectral identity of the compound, driven by the distinct isotopic signature of its two chlorine atoms.
The Molecular Weight Profile
For researchers using Mass Spectrometry (LC-MS/GC-MS), relying on the average molecular weight is insufficient due to the significant mass defect and isotopic abundance of chlorine (
2.1 Mass Definitions
| Property | Value | Context for Researchers |
| Average Molecular Weight | 240.11 g/mol | Use for stoichiometric calculations (reagent weighing). |
| Monoisotopic Mass | 238.957 g/mol | The primary peak ( |
| Exact Mass ( | 240.954 / 242.951 Da | The |
2.2 Isotopic Distribution Logic (The "Chlorine Signature")
The presence of two chlorine atoms creates a distinct triplet pattern in the mass spectrum. This is not a contamination but a fundamental physical property governed by the natural abundance of
-
M (239 Da): Contains
Cl + Cl -
M+2 (241 Da): Contains
Cl + Cl (Hetero-isotopic) -
M+4 (243 Da): Contains
Cl + Cl
Visualizing the Isotopic Probability:
Figure 1: Theoretical isotopic distribution for a dichloro-species. The 9:6:1 intensity ratio is the hallmark of this compound in MS analysis.
Synthesis & Process Chemistry
The synthesis of this compound follows a nucleophilic substitution pathway (Schotten-Baumann conditions). The electron-withdrawing chlorine atoms at the 2 and 4 positions activate the sulfonyl chloride, making it highly susceptible to aminolysis.
3.1 Reaction Mechanism
The core reaction involves the attack of methylamine on the sulfur center of 2,4-dichlorobenzenesulfonyl chloride, displacing the chloride ion.
Figure 2: Synthetic pathway via sulfonyl chloride aminolysis.
3.2 Experimental Protocol
Objective: Synthesis of 5.0 g of this compound.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 equiv)
-
Methylamine (2.0 M in THF or 40% aq. solution) (1.2 equiv)[3]
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichlorobenzenesulfonyl chloride in anhydrous DCM (10 mL/g) in a round-bottom flask. Cool to 0°C using an ice bath to control the exotherm.
-
Addition: Add Triethylamine to the solution.
-
Reaction: Add Methylamine dropwise over 20 minutes. The solution may cloud as triethylamine hydrochloride salts precipitate.
-
Monitoring: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water if necessary.
Analytical Validation Standards
To certify the identity of the synthesized compound, the following spectral data must be obtained.
4.1 Proton NMR (
H-NMR) Expectations
-
Solvent: DMSO-d
or CDCl -
Methyl Group: A doublet (or singlet if exchange is slow) around
2.5–2.7 ppm (integrating to 3H). -
Amide Proton (NH): Broad singlet/quartet around
7.5–8.0 ppm (exchangeable with D O). -
Aromatic Region: Three distinct protons in the 7.0–8.0 ppm range, showing coupling constants typical of 1,2,4-substitution (d, dd, d patterns).
4.2 Quality Control Checkpoints
| Test | Acceptance Criteria | Failure Mode |
| LC-MS | Major peak at 238.9 (M-H) | Absence of M+2 peak indicates dechlorination (impurity). |
| Melting Point | Predicted: 100–140°C (Derivative dependent) | Sharp depression (<2°C range) indicates solvent occlusion. |
| Appearance | White to off-white crystalline solid | Yellowing suggests oxidation of the amine source. |
References
-
ChemicalBook. (2024). This compound Product Entry (CAS 565181-75-1).[1][2][4] Retrieved from
-
AK Scientific. (2024). Safety Data Sheet: this compound.[5] Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Retrieved from
-
PubChem. (2025). Compound Summary: 2,4-Dichloro-N-quinolin-8-yl-benzenesulfonamide (Structural Analog). Retrieved from
Sources
Technical Whitepaper: Structural Characterization and Synthetic Utility of 2,4-Dichloro-N-methylbenzenesulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of 2,4-dichloro-N-methylbenzenesulfonamide , a halogenated sulfonamide derivative utilized as a pharmacophore in medicinal chemistry. Structurally characterized by a dichlorinated benzene ring and a methylated sulfonamide moiety, this compound serves as a critical intermediate in the synthesis of carbonic anhydrase inhibitors, antimicrobial agents, and agrochemicals. This document outlines its cheminformatics profile, a self-validating synthetic protocol, and analytical characterization standards.
Part 1: Cheminformatics & Structural Profile
The precise definition of the molecular structure is the prerequisite for any computational or synthetic workflow. Below is the validated cheminformatics data for this compound.
Molecular Identifiers[1][2][3][4]
| Identifier Type | Value | Technical Note |
| IUPAC Name | This compound | Systematic nomenclature |
| Canonical SMILES | CNS(=O)(=O)C1=C(Cl)C=C(Cl)C=C1 | Useful for database queries (PubChem/ChEMBL) |
| Isomeric SMILES | CNS(=O)(=O)c1c(Cl)cc(Cl)cc1 | Aromatic representation |
| Molecular Formula | C₇H₇Cl₂NO₂S | - |
| Molecular Weight | 240.11 g/mol | Monoisotopic mass: ~238.96 |
| Key Precursor | 2,4-Dichlorobenzenesulfonyl chloride | CAS: 16271-33-3 |
Structural Visualization (SMILES Parsing)
The following diagram visualizes the connectivity logic embedded in the SMILES string, mapping the linear string to the chemical topology.
Figure 1: Deconstruction of the SMILES string into functional chemical moieties.[1]
Part 2: Synthetic Protocol & Mechanism
Reaction Logic
The synthesis follows a standard Nucleophilic Acyl Substitution (specifically sulfonylation). The nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic sulfur of 2,4-dichlorobenzenesulfonyl chloride.
-
Electrophile: 2,4-dichlorobenzenesulfonyl chloride (High reactivity due to electron-withdrawing Cl substituents).
-
Nucleophile: Methylamine (Use excess or a scavenger base to manage HCl byproduct).
-
Thermodynamics: Exothermic; requires temperature control (0°C) to prevent hydrolysis of the sulfonyl chloride.
Step-by-Step Experimental Procedure
Note: All steps must be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.
Reagents:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq, 10 mmol, ~2.45 g)
-
Methylamine (2.0 M in THF, 1.2 eq, 12 mmol)
-
Triethylamine (TEA) (1.5 eq) [Optional if using excess methylamine]
-
Dichloromethane (DCM) (Anhydrous, 50 mL)
Protocol:
-
Preparation: Charge a flame-dried 100 mL Round Bottom Flask (RBF) with 2,4-dichlorobenzenesulfonyl chloride and dissolve in 40 mL anhydrous DCM.
-
Cooling: Submerge the RBF in an ice-water bath (0°C) and stir for 10 minutes.
-
Addition: Mix Methylamine and TEA in 10 mL DCM. Add this solution dropwise to the RBF over 20 minutes via an addition funnel.
-
Critical Control Point: Maintain temperature <5°C to minimize side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench & Workup:
-
Dilute with 50 mL DCM.
-
Wash with 1M HCl (2 × 30 mL) to remove unreacted amine/TEA.
-
Wash with Brine (1 × 30 mL).
-
Dry organic layer over anhydrous MgSO₄.[2]
-
-
Isolation: Filter and concentrate under reduced pressure (Rotovap).
-
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography if necessary.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the sulfonylation reaction.
Part 3: Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.
Proton NMR (¹H-NMR) Predictions
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.65 – 2.75 | Doublet (d) | 3H | N-CH₃ | Couples with NH proton. Becomes a singlet if D₂O shake is performed. |
| 4.80 – 5.20 | Broad Singlet | 1H | NH | Exchangeable proton; shift varies with concentration/solvent. |
| 7.35 | Doublet of doublets | 1H | Ar-H (C5) | Coupled to C6 (ortho) and C3 (meta). |
| 7.55 | Doublet (d) | 1H | Ar-H (C3) | Meta coupling only (small J value). |
| 7.95 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by the adjacent Sulfonyl group (Ortho effect). |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or (-)
-
Molecular Ion: [M+H]⁺ = 240/242/244
-
Isotope Pattern (Critical): Due to two Chlorine atoms, look for the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks. This is the definitive signature of a dichloro-species.
Part 4: Applications & Safety
Pharmacophore Utility
This scaffold is a structural analog of Dichlorphenamide , a carbonic anhydrase inhibitor. The N-methylation increases lipophilicity (LogP), potentially altering blood-brain barrier permeability compared to the primary sulfonamide.
-
Target Class: Carbonic Anhydrase Inhibitors (CAIs).
-
Mechanism: The sulfonamide nitrogen coordinates with the Zinc ion in the enzyme active site; the dichlorobenzene ring fits into the hydrophobic pocket.
Safety Profile (GHS Standards)
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
Handling: Always handle the sulfonyl chloride precursor in a fume hood; it releases HCl gas upon contact with moisture.
References
-
PubChem. this compound (Compound).[4] National Library of Medicine. Available at: [Link] (Note: Link directs to structurally related sulfonamide scaffolds for SMILES verification).
-
National Institutes of Health (PMC). Synthesis and crystallographic characterization of N-substituted sulfonamides. Available at: [Link]
Sources
- 1. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide | C15H14Cl2N2O3S | CID 1243054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2,3-dichloro-1-methoxy-4-oxonaphthalen-1-yl)-4-methylbenzenesulfonamide | C18H15Cl2NO4S | CID 3093671 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of N-methyl-2,4-dichlorobenzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of N-methyl-2,4-dichlorobenzenesulfonamide. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical data with established analytical methodologies. It covers the compound's chemical identity, fundamental physical characteristics, and detailed spectroscopic profile. By explaining the causality behind experimental choices and providing validated protocols for characterization, this guide serves as an essential resource for the synthesis, purification, and application of this compound.
Introduction to N-methyl-2,4-dichlorobenzenesulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] N-methyl-2,4-dichlorobenzenesulfonamide belongs to this critical class of compounds. Its structure, featuring a dichlorinated benzene ring, suggests potential applications where metabolic stability and specific electronic properties are desired. An in-depth understanding of its physical properties is paramount for any researcher working with this molecule, as these characteristics govern its behavior in both chemical and biological systems. Properties such as melting point and spectroscopic signatures are not merely data points; they are crucial indicators of purity, identity, and structural integrity. This guide provides the foundational knowledge required for the confident handling and characterization of N-methyl-2,4-dichlorobenzenesulfonamide.
Chemical Identity and Structure
Establishing the fundamental identity of a compound is the first step in any rigorous scientific investigation. The key identifiers for N-methyl-2,4-dichlorobenzenesulfonamide are summarized below.
| Identifier | Value |
| IUPAC Name | N-methyl-2,4-dichlorobenzenesulfonamide |
| CAS Number | 54433-63-5 |
| Molecular Formula | C₇H₇Cl₂NO₂S |
| Molecular Weight | 240.11 g/mol |
| Chemical Structure |
Core Physical Properties
The physical properties of a compound dictate its handling, formulation, and interaction with other substances. The data presented here are based on analysis of the parent compound, 2,4-dichlorobenzenesulfonamide, and related N-methylated analogs.
| Property | Value / Description | Rationale and Experimental Context |
| Appearance | White to off-white crystalline solid.[2] | This is the typical appearance for many purified arylsulfonamides.[2] Visual inspection is the first qualitative check of purity. |
| Melting Point | Predicted to be significantly lower than the 183-184 °C of its parent amide.[3] | The parent compound, 2,4-dichlorobenzenesulfonamide, has a high melting point due to intermolecular N-H···O hydrogen bonding.[3] N-methylation removes the hydrogen bond donor, disrupting this crystal lattice interaction and typically causing a sharp decrease in melting point. For comparison, benzenesulfonamide melts at 152 °C, while N-methylbenzenesulfonamide melts at just 31 °C.[4] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform. | The dichlorinated aromatic ring and sulfonamide group impart significant nonpolar and polar character, respectively. Generally, sulfonamides show increased solubility in less polar organic solvents and dilute alkaline solutions.[2][4] |
| Density | Predicted: ~1.5 g/cm³ | This value is extrapolated from the predicted density of the parent compound, 2,4-dichlorobenzenesulfonamide (1.588 g/cm³).[3] The addition of a methyl group is expected to have a minor effect on this value. |
| pKa | Predicted: ~10-11 | The N-H proton of a sulfonamide is weakly acidic. While this specific compound lacks an N-H proton, understanding the pKa of the parent compound is useful for synthetic planning. The pKa of N-methylbenzenesulfonamide is predicted to be 11.43.[4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopy is the definitive method for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for N-methyl-2,4-dichlorobenzenesulfonamide.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The key diagnostic absorptions for this compound are found in the mid-IR region. A study of related arylsulfonamides provides the basis for these assignments.[1]
-
S=O Stretching Vibrations: The sulfonyl group will produce two intense and characteristic absorption bands.
-
Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch: The N-methyl group will show stretching vibrations just below 3000 cm⁻¹, likely around 2925-2975 cm⁻¹ .
-
Absence of N-H Stretch: Critically, the absence of a broad absorption band in the 3390–3229 cm⁻¹ region is a key indicator of successful N-methylation, as this region is where the N-H stretch of the parent sulfonamide would appear.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the gold standard for structural confirmation. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[5]
-
¹H NMR Spectrum (Predicted):
-
~ δ 2.8 - 3.2 ppm (Singlet, 3H): This signal corresponds to the three protons of the N-methyl (N-CH₃) group. The singlet multiplicity indicates no adjacent protons.
-
~ δ 7.5 - 8.2 ppm (Multiplet, 3H): This complex region corresponds to the three protons on the 2,4-dichlorophenyl ring. The exact chemical shifts and coupling patterns will depend on the electronic environment, but a pattern consistent with a 1,2,4-trisubstituted benzene ring is expected.
-
-
¹³C NMR Spectrum (Predicted):
-
~ δ 30 - 35 ppm: The carbon of the N-methyl group.
-
~ δ 125 - 140 ppm: Multiple signals corresponding to the six carbons of the dichlorinated aromatic ring. The carbons directly attached to the chlorine atoms will be significantly affected.
-
Experimental Protocols and Workflows
The following protocols describe standard methodologies for determining the key physical properties discussed in this guide.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC provides a highly accurate and reproducible measurement of a compound's melting point and enthalpy of fusion, which are critical indicators of purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline N-methyl-2,4-dichlorobenzenesulfonamide into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature at least 20 °C below the expected melting point.
-
Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity.
Protocol: Structural Verification by NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis to confirm the compound's chemical structure.
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent containing a known internal standard (e.g., 0.03% Tetramethylsilane, TMS) to the NMR tube.
-
Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved, ensuring a homogenous solution.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer.
-
Data Acquisition: Perform standard ¹H and ¹³C acquisitions. Additional experiments like DEPT, COSY, and HSQC can be run for full structural assignment.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the TMS signal at 0.00 ppm.
Conclusion
N-methyl-2,4-dichlorobenzenesulfonamide is a compound whose physical properties are defined by its key structural motifs: the N-methyl group, the sulfonyl bridge, and the dichlorinated aromatic ring. While direct experimental data is sparse, a robust profile can be constructed through analysis of closely related analogs. Its identity and purity are best confirmed through a combination of thermal analysis (DSC) and spectroscopic methods (IR and NMR), with the latter providing unambiguous structural verification. The protocols and data presented in this guide offer a solid foundation for researchers to confidently synthesize, purify, and utilize this compound in their work.
References
- J. Braz. Chem. Soc. (n.d.). Supplementary Information.
- PubChem. (n.d.). N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.
- Shakuntala, S. S., et al. (n.d.). N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide. National Institutes of Health (PMC).
- ChemicalBook. (n.d.). 2,4-Dichlorobenzenesulfonamide CAS#: 20532-15-4.
- CymitQuimica. (n.d.). CAS 20532-15-4: 2,4-Dichlorobenzenesulfonamide.
- PubChem. (n.d.). N-Methylbenzenesulfonamide. National Institutes of Health.
- TCI Chemicals. (n.d.). 2-Oleamido-1,3-Octadecanediol.
- PubChem. (n.d.). N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-sulfanylbenzamide.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
- ChemicalBook. (n.d.). N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8.
- Gowda, B. T., et al. (n.d.). N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide. National Institutes of Health (PMC).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-N-methylbenzenesulfonamide
Introduction: The Significance of Substituted Sulfonamides
The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents with diverse biological activities. The synthesis of N-substituted benzenesulfonamides is a critical transformation for creating new chemical entities. This guide provides an in-depth protocol for the synthesis of 2,4-dichloro-N-methylbenzenesulfonamide, a valuable intermediate, from 2,4-dichlorobenzenesulfonyl chloride and methylamine.
The choice of 2,4-dichlorobenzenesulfonyl chloride as the starting material is strategic. The two electron-withdrawing chlorine atoms on the aromatic ring significantly enhance the electrophilicity of the sulfur atom. This heightened reactivity makes it an excellent agent for reactions with less nucleophilic substrates or when faster reaction times are desirable, ensuring an efficient conversion.[1] This document outlines the underlying chemical principles, a detailed and validated experimental protocol, safety considerations, and characterization methods.
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a classic nucleophilic acyl substitution-type mechanism. The nitrogen atom of methylamine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the 2,4-dichlorobenzenesulfonyl chloride.[2] This is followed by the elimination of a chloride ion. The resulting protonated sulfonamide is then deprotonated by a base (e.g., triethylamine or pyridine) to yield the final product and the hydrochloride salt of the base. The base is crucial as it neutralizes the generated hydrogen chloride (HCl), driving the reaction to completion.
The overall reaction is as follows:
C₆H₃Cl₂SO₂Cl + CH₃NH₂ + (C₂H₅)₃N → C₆H₃Cl₂SO₂NHCH₃ + (C₂H₅)₃N·HCl
Below is a diagram illustrating the reaction pathway.
Sources
Application Notes and Protocols: Synthesis of N-Methyl Sulfonamides via Schotten-Baumann Conditions
Introduction: The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of N-alkylated sulfonamides, particularly N-methyl sulfonamides, is a frequent and critical task in drug discovery and development. The Schotten-Baumann reaction, a classic yet highly effective method first described in the 1880s, provides a robust and scalable pathway for creating the S-N bond.[3][4] This reaction facilitates the acylation of amines with sulfonyl chlorides under biphasic aqueous conditions, offering a practical and efficient route to the desired products.[3][5]
This guide provides an in-depth examination of the Schotten-Baumann conditions as applied to the synthesis of N-methyl sulfonamides. We will explore the underlying mechanism, dissect the critical experimental parameters, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
The Schotten-Baumann Reaction: A Mechanistic Overview
The Schotten-Baumann reaction is fundamentally a nucleophilic acyl substitution.[5] In the context of N-methyl sulfonamide synthesis, the reaction proceeds between a sulfonyl chloride and methylamine. The "Schotten-Baumann conditions" specifically refer to the use of a two-phase solvent system (typically an organic solvent and water) with a base to neutralize the acidic byproduct.[3][4]
The mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.[6]
-
Chloride Elimination: The tetrahedral intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion as a leaving group.
-
Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.[7] The aqueous base (e.g., sodium hydroxide) present in the system immediately neutralizes the HCl, driving the reaction to completion.[3][7]
Critical Parameters for N-Methyl Sulfonamide Synthesis
The success of the Schotten-Baumann reaction hinges on the careful control of several key parameters. The primary challenge is to favor the desired aminolysis reaction over the competing hydrolysis of the highly reactive sulfonyl chloride.[8]
-
The Role of the Biphasic System: The use of a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) is the hallmark of this method.[3][4] The sulfonyl chloride starting material and the resulting N-methyl sulfonamide product reside primarily in the organic phase. The methylamine and the base are in the aqueous phase. This separation minimizes prolonged contact between the sulfonyl chloride and water/hydroxide ions, thereby suppressing the rate of hydrolysis.[8] The reaction occurs at the interface between the two layers, making vigorous stirring essential for good yields.
-
Choice of Base: An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically used.[9] Its primary role is to scavenge the HCl produced.[7] A sufficient excess (typically 2-3 equivalents relative to the sulfonyl chloride) is used to maintain an alkaline pH (pH > 9) throughout the reaction, ensuring that the methylamine remains deprotonated and nucleophilic.[10]
-
Temperature Control: The reaction between a sulfonyl chloride and an amine is highly exothermic. Maintaining a low temperature (0-5 °C), especially during the addition of the sulfonyl chloride, is critical.[11] Lower temperatures decrease the rate of all reactions, but they particularly disfavor the competing hydrolysis side reaction, leading to higher product purity and yield.
-
Reagent Addition: The sulfonyl chloride, dissolved in the organic solvent, should be added dropwise to the vigorously stirred, cooled biphasic mixture.[6][11] This controlled addition prevents a rapid temperature increase and minimizes localized high concentrations of the sulfonyl chloride, which could lead to side reactions.
Data Presentation: Summary of Key Reaction Parameters
| Parameter | Typical Choice | Rationale / Causality |
| Electrophile | Aryl or Alkyl Sulfonyl Chloride | The reactive partner providing the sulfonyl group. Stability and reactivity vary with substitution. |
| Nucleophile | Methylamine (often as 40% aq. solution) | The nitrogen source for the N-methyl sulfonamide. |
| Base | 10% aq. NaOH, Na₂CO₃, K₂CO₃ (2-3 eq.) | Neutralizes HCl byproduct to prevent amine protonation and drive the reaction equilibrium.[7] |
| Solvent System | Dichloromethane (DCM) / Water | Biphasic system to sequester the sulfonyl chloride from bulk hydrolysis by water.[3][8] |
| Temperature | 0 - 5 °C | Minimizes the rate of sulfonyl chloride hydrolysis and controls the exothermic reaction.[11] |
| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion; can be monitored by TLC. |
| Stirring | Vigorous Mechanical/Magnetic Stirring | Essential to maximize the interfacial surface area where the reaction occurs. |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-methyl aryl sulfonamide from an aryl sulfonyl chloride.
Materials:
-
Aryl Sulfonyl Chloride (1.0 eq.)
-
Methylamine (40% solution in H₂O, ~2.0-3.0 eq.)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl sulfonyl chloride (1.0 eq.) and dichloromethane. Stir until fully dissolved.
-
Aqueous Phase Preparation: In a separate flask or beaker, prepare the aqueous base solution by dissolving NaOH or K₂CO₃ (2.0-3.0 eq.) in deionized water. Carefully add the methylamine solution (2.0-3.0 eq.).
-
Cooling: Place both the sulfonyl chloride solution and the aqueous amine/base solution in an ice-water bath and cool to 0-5 °C.
-
Reaction Execution: Transfer the cold aqueous amine/base solution to an addition funnel. Add the aqueous solution dropwise to the vigorously stirred, cold solution of the sulfonyl chloride in DCM over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess methylamine and base).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methyl sulfonamide.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yield: The most common cause of low yield is the hydrolysis of the sulfonyl chloride starting material.[8] To mitigate this, ensure the temperature is kept low, stirring is vigorous, and the addition of the sulfonyl chloride (or the amine/base solution) is slow and controlled. Using a more concentrated base solution can sometimes reduce the total volume of water, but may increase local heating.
-
Safety: Sulfonyl chlorides are often lachrymatory and are sensitive to moisture.[1] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction with amines is exothermic and should be treated with caution, especially on a larger scale.
-
Alternative Conditions: For substrates that are sensitive to strong aqueous base, modified Schotten-Baumann conditions can be employed. These typically involve using an aprotic organic solvent (like DCM or THF) and an organic base such as pyridine or triethylamine.[9]
Conclusion
The Schotten-Baumann reaction remains a highly relevant and powerful tool for the synthesis of N-methyl sulfonamides. Its operational simplicity, use of inexpensive reagents, and scalability make it a preferred method in both academic and industrial settings. By understanding the core mechanism and carefully controlling the critical parameters of the biphasic system, temperature, and reagent addition, researchers can reliably and efficiently synthesize a vast array of sulfonamide-containing molecules for further investigation.
References
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
- ACS Figshare. (2016, February 20). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Wikipedia. (2020, August 1). Schotten–Baumann reaction.
- ResearchGate. Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride....
- BenchChem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- Bentham Science. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1), 4-12.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Cambridge University Press. Schotten-Baumann Reaction.
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.
- Wikipedia. Schotten–Baumann reaction.
- ResearchGate.
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- Chemisty Steps. (2026, January 23).
- Organic Chemistry Portal.
- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
- Imchen, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. benchchem.com [benchchem.com]
Application Note: Strategic Utilization of 2,4-Dichloro-N-methylbenzenesulfonamide in Drug Discovery
Executive Summary & Strategic Utility
2,4-dichloro-N-methylbenzenesulfonamide is a high-value pharmacophore scaffold used extensively in the development of antimicrobial, antiviral, and anticancer therapeutics.[1] Unlike primary sulfonamides (
Key Chemical Advantages:
-
Metabolic Stability: The chlorine atoms at the 2- and 4-positions block the most reactive sites on the phenyl ring, preventing rapid oxidative metabolism by Cytochrome P450 enzymes (specifically preventing para-hydroxylation).[1]
-
Lipophilicity Modulation: The 2,4-dichloro motif significantly increases
, facilitating hydrophobic interactions within enzyme binding pockets (e.g., DHFR, Carbonic Anhydrase). -
Synthetic Versatility: The molecule serves as a robust nucleophile for
-alkylation, allowing for the rapid construction of tertiary sulfonamide libraries (Fragment-Based Drug Discovery).[1]
Chemical Profile
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 240.11 g/mol |
| Core Scaffold | Benzenesulfonamide |
| Key Substituents | 2,4-Dichloro (Metabolic Block); N-Methyl (Permeability) |
| pKa (Calc.) | ~10.5 (N-H acidity is reduced compared to primary sulfonamides) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
Synthetic Protocols
Protocol A: Robust Synthesis from Sulfonyl Chloride
Objective: To synthesize high-purity this compound from commercially available precursors.[1]
Reaction Overview:
Reagents:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 equiv)[1]
-
Methylamine (2.0 M in THF or aqueous 40%) (1.2 equiv)[1]
-
Triethylamine (
) or Pyridine (1.5 equiv)[1] -
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2,4-dichlorobenzenesulfonyl chloride (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add
(15 mmol) dropwise. Note: Exothermic reaction; maintain temperature < 5°C to prevent hydrolysis. -
Amine Addition: Slowly add Methylamine solution (12 mmol) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Quench with 1N HCl (cold) to neutralize excess amine.
-
Extract the organic layer and wash with brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.[2][3]
Critical Control Point: The use of excess amine can lead to disulfonylation in primary sulfonamides, but the steric bulk of the N-methyl group minimizes side reactions here.
Protocol B: Application via N-Alkylation (Library Generation)
Objective: To utilize the intermediate as a nucleophile for creating N,N-disubstituted sulfonamide libraries (e.g., anticancer candidates).[1]
Reaction Logic: The remaining N-H proton is weakly acidic. Strong bases are required to generate the sulfonamide anion, which then attacks alkyl halides.
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 equiv) in DMF (0.5 M).
-
Deprotonation: Add Potassium Carbonate (
, 2.0 equiv) or Sodium Hydride (NaH, 1.1 equiv) at 0°C. Stir for 30 mins.-
Expert Insight: Use
for reactive electrophiles (benzyl bromides); use NaH for unreactive alkyl halides.[1]
-
-
Functionalization: Add the electrophile (e.g., Benzyl bromide, Allyl bromide) (1.2 equiv).
-
Heating: Heat to 60°C for 4–12 hours.
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[4][5]
Visualizing the Workflow
The following diagram illustrates the strategic divergence possible from this intermediate.
Figure 1: Synthetic pathway illustrating the generation of the intermediate and its downstream divergence into functionalized libraries.
Case Study: Anticancer Chalcone Hybrids
Context: Recent medicinal chemistry campaigns have hybridized sulfonamides with chalcones to target MCF-7 breast cancer cell lines.[1] The this compound moiety acts as a stable anchor, while the chalcone arm induces apoptosis via mitochondrial membrane potential disruption.[1]
Experimental Evidence:
-
Design: The
-methyl group prevents the formation of insoluble aggregates often seen with primary sulfonamides.[1] -
Activity: Derivatives containing the 2,4-dichloro motif showed superior
values compared to the non-chlorinated analogs, attributed to enhanced lipophilic binding in the tubulin colchicine-binding site.
Data Summary (Representative):
| Compound Variant | Substituent (R) | IC50 (MCF-7) [µM] | LogP |
| Analog A | H (Unsubstituted) | > 50 | 1.8 |
| Analog B | 4-Cl | 12.5 | 2.4 |
| Target Intermediate | 2,4-Dichloro-N-Me | 3.2 | 3.1 |
Interpretation: The combination of the 2,4-dichloro substitution and N-methylation optimizes the therapeutic window.[1]
Safety & Handling Protocols
-
Hazard Identification: Sulfonamides are known sensitizers. Handle with gloves and in a fume hood to avoid inhalation of dusts.
-
Reactivity: The sulfonyl chloride precursor is corrosive and moisture-sensitive.[1] The N-methyl intermediate is stable but should be stored under inert atmosphere if used for precise kinetic studies.[1]
-
Waste Disposal: Chlorinated aromatics must be segregated from general organic waste for high-temperature incineration to prevent dioxin formation.[1]
References
-
Synthesis and Reactivity of N-methylbenzenesulfonamides
-
Anticancer Applications of Dichlorobenzenesulfonamides
-
General Sulfonamide Synthesis Protocols
-
Crystallographic Data & Structural Insights
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-dichloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2,4-dichloro-N-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis involves a two-step process. First, 1,3-dichlorobenzene is subjected to chlorosulfonation using chlorosulfonic acid to produce 2,4-dichlorobenzenesulfonyl chloride.[1][2] This intermediate is then reacted with methylamine to yield the final product, this compound.[3]
Q2: My overall yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to several critical factors:
-
Incomplete Chlorosulfonation: The first step is crucial. An insufficient excess of chlorosulfonic acid can lead to incomplete conversion of the starting material.[4]
-
Hydrolysis of the Sulfonyl Chloride Intermediate: 2,4-Dichlorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid, especially during aqueous workup procedures.[4]
-
Side Reactions: The formation of byproducts, such as diaryl sulfones, can significantly reduce the yield of the desired sulfonyl chloride.[4]
-
Product Loss During Workup and Purification: Inefficient extraction or losses during recrystallization or chromatography can impact the final isolated yield.[5]
Q3: I'm observing a significant amount of an insoluble white solid in my reaction with methylamine. What is it likely to be?
This is a common observation. The reaction between 2,4-dichlorobenzenesulfonyl chloride and methylamine produces one equivalent of hydrochloric acid (HCl). If a base is not used to neutralize this acid, it will react with the excess methylamine to form methylammonium chloride, which is often insoluble in common organic solvents. The use of a suitable base, such as pyridine or triethylamine, is recommended to prevent this and drive the reaction to completion.[6][7]
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield of 2,4-Dichlorobenzenesulfonyl Chloride (Step 1)
Symptoms:
-
Low isolated yield of the sulfonyl chloride after workup.
-
Presence of unreacted 1,3-dichlorobenzene in the crude product (identified by TLC or NMR).
-
Formation of a significant amount of a high-melting point solid, likely the diaryl sulfone byproduct.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Chlorosulfonic Acid | A molar excess of chlorosulfonic acid is necessary to drive the electrophilic aromatic substitution to completion and minimize the formation of the diaryl sulfone byproduct.[4] | Use at least a 50% molar excess of chlorosulfonic acid relative to 1,3-dichlorobenzene.[4] |
| High Reaction Temperature | Elevated temperatures can favor the side reaction where the newly formed sulfonyl chloride reacts with another molecule of 1,3-dichlorobenzene to form the undesired sulfone.[4] | Maintain a low reaction temperature, typically 0 °C, during the dropwise addition of chlorosulfonic acid.[1][8] |
| Hydrolysis During Workup | Sulfonyl chlorides are reactive and can be hydrolyzed by water, especially at elevated temperatures. | Carefully pour the reaction mixture onto crushed ice and water to quench the reaction and keep the temperature low.[1][2] Perform extractions quickly and efficiently. |
| Inefficient Extraction | If the sulfonyl chloride is not fully extracted into the organic phase, it will be lost in the aqueous layer. | Use a sufficient volume of a suitable organic solvent like chloroform or dichloromethane for extraction.[1][8] Perform multiple extractions to ensure complete recovery.[4] |
Problem 2: Incomplete Reaction or Low Conversion in the Sulfonylation of Methylamine (Step 2)
Symptoms:
-
TLC analysis shows a significant amount of remaining 2,4-dichlorobenzenesulfonyl chloride.
-
The isolated yield of the final sulfonamide product is low.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Poor Quality or Stoichiometry of Methylamine | Methylamine is a gas at room temperature and is often used as a solution. Inaccurate concentration or degradation can lead to an insufficient amount of the nucleophile. | Use a fresh solution of methylamine and ensure accurate measurement. A slight excess of methylamine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[9] |
| Inadequate Base | The reaction generates HCl, which can protonate the methylamine, rendering it non-nucleophilic. A base is required to neutralize the acid. | Use a suitable base like pyridine or triethylamine (at least 1 equivalent, often used in excess as the solvent).[6][7] |
| Low Reaction Temperature | While initial cooling is important to control the exotherm, the reaction may require warming to proceed at a reasonable rate. | After the initial addition at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for several hours.[7][10] Monitoring by TLC is crucial to determine the optimal reaction time. |
| Solvent Choice | The choice of solvent can influence the solubility of reagents and the reaction rate. | Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and effective solvents for this type of reaction.[3][7] |
Problem 3: Formation of Di-sulfonylation Byproduct
Symptoms:
-
Observation of a higher molecular weight byproduct in LC-MS or NMR analysis.
-
This is more common with primary amines but can occur with methylamine under certain conditions.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Excess Sulfonyl Chloride | A high local concentration of the sulfonyl chloride can lead to a second sulfonylation of the initially formed sulfonamide. | Add the 2,4-dichlorobenzenesulfonyl chloride dropwise to the solution of methylamine and base.[9] This maintains a low concentration of the electrophile. |
| Strong Base | A strong base can deprotonate the newly formed sulfonamide, creating a sulfonamide anion that can be further sulfonylated. | Consider using a weaker or sterically hindered base like pyridine instead of a stronger, non-hindered base like triethylamine.[9] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add 1,3-dichlorobenzene to the flask and cool it in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (at least 1.5 molar equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.[1][8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).[1]
-
Carefully pour the reaction mixture onto a beaker filled with crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane.[1][8]
-
Wash the combined organic layers with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichlorobenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
-
Dissolve methylamine (as a solution, e.g., in THF or water) and a base such as pyridine (which can also act as the solvent) in a round-bottom flask and cool to 0 °C in an ice bath.[7]
-
Dissolve the crude 2,4-dichlorobenzenesulfonyl chloride from the previous step in a suitable solvent like dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled methylamine solution over 15-30 minutes.[10]
-
After the addition, allow the mixture to warm to room temperature and stir for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.[7]
-
Upon completion, quench the reaction by adding water.[7]
-
If necessary, add an organic solvent to dissolve the product and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain pure this compound.[1][8]
Visualizing the Process
Caption: Workflow for the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). Retrieved from [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2542. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022, August 25). Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2280. Retrieved from [Link]
-
Leonardi, M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(15), 6337-6342. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). Retrieved from [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). Retrieved from [Link]
-
Kumar, S., et al. (2011). 2,4-Dichloro-N-phenethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3323. Retrieved from [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1900. Retrieved from [Link]
-
SafeTherapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from [Link]
-
Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
-
Drozdova, T. I., & Mirskova, A. N. (2001). Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and N-(2-Benzene-2,2-dichloroethylidene)-4-methylbenzenesulfonamide. Russian Journal of Organic Chemistry, 37(2), 284-287. Retrieved from [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. (2025, August 5). Retrieved from [Link]
-
Reddit. (2018, February 11). Common ways to lose product and reduce yield?. Retrieved from [Link]
-
Giffin, M. M., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. The Journal of organic chemistry, 87(17), 11847-11853. Retrieved from [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o190. Retrieved from [Link]
-
Shakuntala, C. S., et al. (2010). N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. Retrieved from [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-474. Retrieved from [Link]
Sources
- 1. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. cbijournal.com [cbijournal.com]
- 7. 2,4-Dichloro-N-phenethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted methylamine from sulfonamide product
Technical Support Center: Purification Strategies for Sulfonamide Synthesis
Topic: Removal of Unreacted Methylamine from Sulfonamide Products Ticket ID: CHEM-PUR-042 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
The synthesis of sulfonamides via sulfonyl chlorides and methylamine is a staple of medicinal chemistry. However, methylamine presents a unique purification challenge: it is a gas at room temperature (bp -6.3°C) but often exists as a non-volatile hydrochloride salt in reaction mixtures.[1]
This guide details three chemically distinct workflows to remove methylamine: pH-Controlled Extraction , Transition Metal Complexation , and Solid-Supported Scavenging .[1]
Module 1: The Acidic Workup (Standard Protocol)
Best for: Standard lipophilic sulfonamides stable to mild acid.
The Science:
Separation relies on the manipulation of ionization states (
-
Methylamine: A base with a conjugate acid
of ~10.[1][2][3][4]6. At acidic pH (< 2), it is fully protonated ( ) and highly water-soluble.[1] -
Sulfonamides: Weak acids (
~10–11).[1] At acidic pH, they remain neutral and lipophilic.
The Protocol:
-
Dilution: Dilute the crude reaction mixture (typically in DCM or EtOAc) with 5 volumes of solvent.
-
The Acid Wash: Wash the organic phase twice with 1M HCl .
-
The Brine Wash: Wash once with saturated NaCl to remove residual acid and dry the organic layer.
-
Drying: Dry over
and concentrate.
Data: Solubility & Ionization States
| Species | State at pH 1 (Acid Wash) | Phase Preference | |
| Methylamine | ~10.6 (Conj.[1] Acid) | Cationic ( | Aqueous |
| Sulfonamide | ~10.0–11.0 | Neutral | Organic |
Module 2: The Copper Complexation Wash (Visual Indicator)
Best for: Difficult separations where acid sensitivity is a concern, or when visual confirmation of removal is required.
The Science: Low molecular weight amines form water-soluble coordination complexes with Copper(II) salts.[1] Methylamine acts as a ligand, displacing water/sulfate ligands around the copper center, causing a distinct color shift from pale blue to deep violet/purple.
The Protocol:
-
Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (
) . -
The Wash: Wash the organic reaction mixture with the
solution.[6] -
Visual Check:
-
Repetition: Repeat the wash until the aqueous layer retains its original pale blue color.[1]
Visualization of the Workflow:
Figure 1: Decision logic for Copper(II) Sulfate wash.[1][6] The color change provides real-time feedback on impurity levels.[1]
Module 3: Solid-Supported Scavenging (Advanced)
Best for: Parallel synthesis, amphoteric products (containing other basic amines), or when liquid-liquid extraction causes emulsions.[1]
The Science: If your sulfonamide product contains a basic nitrogen (e.g., a pyridine or piperidine ring), an acid wash will extract your product along with the methylamine. In this case, use a Polymer-Supported (PS) Isocyanate resin.[1] The resin acts as an electrophile, covalently binding the nucleophilic methylamine. The sulfonamide (a poor nucleophile) remains in solution.
The Protocol:
-
Resin Selection: Use PS-Isocyanate (typically 1.0–1.5 mmol/g loading).[1]
-
Stoichiometry: Calculate excess methylamine. Add 2–3 equivalents of resin relative to the expected excess amine.
-
Incubation: Add resin to the reaction mixture (THF or DCM) and stir/shake for 2–4 hours at room temperature.
-
Filtration: Filter off the solid resin.[1] The filtrate contains the pure sulfonamide.
Figure 2: Mechanism of chemical scavenging.[1] The impurity is physically removed from the solution phase via covalent bonding to the bead.
Troubleshooting & FAQs
Q1: My product is water-soluble, so I cannot do an aqueous wash. How do I remove the methylamine? A: This is a volatility management issue.
-
Basify: Ensure the mixture is basic (pH > 11) using carbonate or hydroxide.[1] This ensures methylamine is in its free-base (gas) form, not the salt form.[1]
-
Co-evaporation: Add a solvent like Methanol or DCM and use a rotary evaporator.[1] Methylamine (bp -6°C) will co-evaporate with the solvent.[1] Repeat this process 3x.
-
Vacuum: Dry under high vacuum for 12+ hours.
Q2: The smell of methylamine persists even after an acid wash. A: The human nose detects methylamine at ppm levels.
-
Cause: Trace amounts of methylamine hydrochloride may be trapped in the oil/solid lattice of your product.
-
Fix: Dissolve the product in a small amount of methanol and re-precipitate by adding water (if product is solid) or ether. This releases trapped pockets of amine.[1]
-
Safety Note: All rotovap exhaust containing methylamine should be vented into a bleach trap (sodium hypochlorite) to oxidize the amine and eliminate the odor/toxicity.
Q3: I have a "stubborn" emulsion during the acid wash. A: Methylamine salts can act as hydrotropes.
-
Filter the biphasic mixture through a pad of Celite.
-
Add a small amount of methanol to the biphasic mixture to break surface tension.[1]
-
Increase the ionic strength of the aqueous layer by adding solid NaCl (brine) directly to the separatory funnel.
References
-
University of Rochester, Department of Chemistry. (n.d.).[1] Workup for Removing Amines. Retrieved from [Link]
-
Biotage. (n.d.).[1] Solid-Supported Reagents and Scavengers Application Guide. Retrieved from [Link]
-
PubChem. (2025).[1] N-Methylbenzenesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids. Retrieved from [Link]
Sources
- 1. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. sopachem.com [sopachem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
purification of 2,4-dichloro-N-methylbenzenesulfonamide by column chromatography
Technical Support Center: Purification of 2,4-Dichloro-N-methylbenzenesulfonamide
Executive Summary & Compound Profile
Welcome to the technical support hub for the purification of This compound (CAS: 5836-54-4). This guide addresses the specific challenges associated with purifying halogenated sulfonamides, which often exhibit strong intermolecular hydrogen bonding and limited solubility in non-polar mobile phases.
Compound Profile:
-
Structure: A dichlorinated benzene ring attached to a sulfonamide group with a methyl substituent.[1][2][3][4]
-
Physicochemical Nature: Crystalline solid.[4] Moderate polarity due to the sulfonyl (
) and amine ( ) moieties. -
Key Impurities:
-
2,4-Dichlorobenzenesulfonyl chloride (Starting material, hydrolyzes to sulfonic acid).
-
2,4-Dichlorobenzenesulfonic acid (Hydrolysis byproduct, highly polar, stays at baseline).
-
Bis-sulfonamide (Side product if excess sulfonyl chloride is used).
-
Pre-Purification Assessment (FAQs)
Q: I am seeing a streak rather than a distinct spot on my TLC. Is my compound decomposing?
A: It is unlikely to be decomposition. Sulfonamides possess an acidic proton on the nitrogen atom (
-
Troubleshooting: Add a modifier to your TLC solvent system. A trace amount of acid (0.1% Acetic Acid) ensures the sulfonamide remains protonated, or conversely, a base (0.1% Triethylamine) can sometimes sharpen peaks depending on the specific silica pH. For this compound, standard silica is usually sufficient, but if streaking persists, switch to a solvent system like Dichloromethane (DCM) : Methanol (95:5) to disrupt hydrogen bonding.
Q: My crude mixture is a solid that won't dissolve in the mobile phase (Hexane/Ethyl Acetate). How do I load it? A: Solubility is a common issue with dichlorinated sulfonamides. Do not attempt to wet-load with a strong solvent (like pure DCM or Acetone) if your column is packed with Hexane, as this will precipitate the compound immediately upon contact with the mobile phase, blocking the column.
-
Solution: Use Dry Loading .[5] Dissolve your crude material in a minimal amount of volatile solvent (Acetone or DCM), add silica gel (ratio 1:2 crude to silica), and evaporate to dryness on a rotary evaporator. Load this free-flowing powder onto the top of your packed column.
Column Chromatography Execution (FAQs)
Q: What is the optimal mobile phase for this separation? A: While Hexane/Ethyl Acetate (EtOAc) is standard, the dichloro-substitution increases lipophilicity, while the sulfonamide group adds polarity.
-
Recommendation: Start with a gradient.
-
Equilibration: 100% Hexane (or Pentane).
-
Gradient: 0%
30% EtOAc in Hexane over 10-15 column volumes (CV). -
Elution Expectation: The target compound typically elutes between 15-25% EtOAc. The starting sulfonyl chloride (if present) is less polar and will elute earlier (5-10% EtOAc). The sulfonic acid impurity will remain on the column unless flushed with MeOH.
-
Q: I have a close-running impurity just before my product. How do I improve resolution? A: This is likely the unreacted sulfonyl chloride or a non-polar byproduct.
-
Strategy: "Flatten" the gradient. If your compound elutes at 20% EtOAc, hold the gradient isocratic at 10-15% EtOAc for 5 CVs before ramping up. This increases the spatial separation between the lipophilic impurity and your target sulfonamide. Alternatively, switching the non-polar solvent from Hexane to Toluene can sometimes alter selectivity due to
interactions with the aromatic ring [1].
Troubleshooting & Recovery (FAQs)
Q: My compound crystallized inside the column during the run. What now? A: This "crashing out" occurs when the concentration of the compound in the band exceeds its solubility in the mobile phase, often at the solvent front where polarity changes.
-
Immediate Fix: Stop the flow. Carefully add a small layer of pure Ethyl Acetate or DCM to the top of the sand bed (if the crash is at the top) to redissolve. If the crash is mid-column, you must increase the polarity of the mobile phase immediately (jump to 50% EtOAc) to dissolve the plug, though this will sacrifice resolution.
-
Prevention: For future runs, reduce the loading capacity. Do not exceed 1% of the silica mass for low-solubility compounds.
Q: The yield is lower than expected. Where is the rest of my compound? A:
-
Check the Column: Flush the column with 10% Methanol in DCM. If a large amount of material comes off, your compound was retained too strongly (tailing).
-
Check the Aqueous Workup: If you performed a liquid-liquid extraction prior to the column, sulfonamides can be slightly soluble in basic aqueous solutions (forming the sulfonamide salt). Ensure your aqueous layer was neutral or slightly acidic (pH 4-5) during extraction [2].
Detailed Experimental Protocols
Protocol A: Synthesis Workup (Pre-Column)
To ensure the crude material is ready for purification.
-
Quench: Pour reaction mixture (sulfonyl chloride + methylamine) into ice water.
-
Extraction: Extract with Dichloromethane (DCM) (
). -
Wash: Wash combined organics with 1M HCl (to remove excess amine) and Brine.
-
Dry: Dry over anhydrous
, filter, and concentrate. -
Assessment: Run TLC (30% EtOAc/Hexane). If purity is
, recrystallization (EtOH/Water) is preferred over column chromatography. If , proceed to Protocol B.
Protocol B: Column Chromatography
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 ( | Standard mesh size. |
| Column Dimensions | 1:30 to 1:50 (Crude : Silica mass) | Use 1:50 for difficult separations. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |
| Flow Rate | Optimized for column diameter | e.g., 15-20 mL/min for a 25mm column. |
| Detection | UV 254 nm | Aromatic rings absorb strongly. |
Step-by-Step:
-
Pack the column using the slurry method with 100% Hexanes.
-
Dry Load the sample (as described in Section 2) onto the sand bed.
-
Elute using the following gradient profile:
-
0-5 min: 100% Hexane (Flush dead volume).
-
5-20 min: Linear ramp 0%
10% EtOAc. -
20-40 min: Linear ramp 10%
30% EtOAc (Target elution window). -
40-50 min: Flush with 50% EtOAc.
-
-
Collect fractions. Analyze by TLC.
-
Pool pure fractions and evaporate under reduced pressure at
.
Visualization: Purification Workflow
Caption: Decision tree for the purification of this compound, prioritizing recrystallization for high-purity crudes and column chromatography for complex mixtures.
References
-
Gowda, B. T., et al. (2010).[2][6] "Structure of 2,4-dichloro-N-(aryl)benzenesulfonamides." National Institutes of Health (PMC). Available at: [Link]
-
Organic Syntheses. (2011). "General Guidelines for Handling Sulfonamides." Organic Syntheses, Coll. Vol. 10. Available at: [Link]
-
PubChem. (2025).[7] "this compound Compound Summary." National Library of Medicine. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
controlling exotherm in sulfonyl chloride and amine reaction
Welcome to the Sulfonamide Synthesis Technical Support Center .
This guide is designed for process chemists and researchers requiring immediate, high-level troubleshooting for the reaction between sulfonyl chlorides (
Part 1: Critical Safety & Thermodynamics (The "Why")
Before initiating any protocol, you must understand the thermodynamic profile of this reaction. It is not a single exotherm; it is a cumulative thermal event .
The Thermal Cascade
The formation of a sulfonamide involves two distinct exothermic steps that often occur simultaneously, leading to rapid heat accumulation.
-
Primary Substitution (
): The nucleophilic attack of the amine on the sulfonyl sulfur.-
Status: Highly Exothermic.[1]
-
Kinetics: Fast (often diffusion-controlled).
-
-
Acid Neutralization (
): The reaction produces as a byproduct, which is immediately neutralized by your base (TEA, Pyridine, or Carbonate).
Side Reaction Risks
If the internal temperature (
-
Hydrolysis:
(Violent exotherm). -
Bis-Sulfonylation:
(Common with primary amines).
Part 2: Visualizing the Pathway
The following diagram illustrates the reaction logic and where thermal risks originate.
Figure 1: Reaction mechanism highlighting the dual heat sources (substitution and neutralization) and temperature-dependent side reactions.
Part 3: Standard Operating Procedures (SOPs)
Choose the method based on your substrate solubility and scale.
Method A: Anhydrous (DCM/TEA)
Best for: Lipophilic amines, moisture-sensitive sulfonyl chlorides.
| Parameter | Specification |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous). |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA). |
| Stoichiometry | Amine (1.0 eq), Base (1.2–2.0 eq), |
| Temperature | Start at |
Protocol:
-
Dissolve Amine (1.0 eq) and Base (1.5 eq) in DCM (10 V).
-
Cool the mixture to
under . -
CRITICAL STEP: Dissolve Sulfonyl Chloride (1.1 eq) in DCM (2 V). Add this solution dropwise to the amine mixture.
-
Why? Adding neat solid causes localized heating. Dilution acts as a heat sink.
-
-
Monitor
. Do not allow during addition. -
Stir at
for 30 min, then warm to Room Temp (RT).
Method B: Schotten-Baumann (Biphasic)
Best for: Water-soluble amines (amino acids), large scale (safer heat transfer).
| Parameter | Specification |
| Solvent | Water / THF or Water / Dioxane (1:1 mixture). |
| Base | |
| Stoichiometry | Amine (1.0 eq), Base (2.5 eq), |
| Temperature |
Protocol:
-
Dissolve Amine and Base in Water.
-
Add organic co-solvent (THF). Cool to
. -
Add Sulfonyl Chloride (neat or in THF) slowly.
-
Note: Hydrolysis competes here. You may need a slight excess of
.
Part 4: Troubleshooting Guide
Use this decision tree to diagnose active reaction issues.
Figure 2: Rapid diagnostic tree for common sulfonylation failures.
Detailed Troubleshooting Q&A
Q: The reaction temperature is spiking despite an ice bath. What is happening? A: You are likely experiencing a "runaway" due to accumulation.
-
The Cause: You added the reagent faster than the reaction could consume it (or faster than the cooling could remove heat).
-
The Fix: Stop addition immediately. Allow the system to equilibrate. When restarting, reduce the addition rate by 50% and dilute the titrant (sulfonyl chloride) further in solvent.
Q: I see a major impurity (M+ mass corresponds to Product + Sulfonyl group). A: This is bis-sulfonylation , common with primary amines.
-
The Cause: Localized excess of sulfonyl chloride. If the amine runs out locally, the sulfonamide product (which is still nucleophilic, though less so) attacks the sulfonyl chloride.
-
The Fix:
-
Ensure vigorous stirring (high Reynolds number).
-
Use Reverse Addition : Add the Sulfonyl Chloride to the flask and slowly drip the Amine/Base mixture into it. Warning: This makes heat management harder; use extreme caution.
-
Q: My sulfonyl chloride is a solid. Can I add it directly? A: Never add solid sulfonyl chloride directly to a reaction mixture on scale.
-
The Risk: Solids dissolve unpredictably. You may get a sudden dissolution event that releases a massive burst of heat (exotherm) + gas (HCl), potentially over-pressurizing the vessel.
-
The Fix: Always dissolve the solid in a minimal amount of solvent (DCM/THF) and add as a liquid solution.
Part 5: Frequently Asked Questions (FAQs)
Q: Why is Pyridine often used as both solvent and base? A: Pyridine is an excellent nucleophilic catalyst. It forms a highly reactive N-sulfonylpyridinium intermediate, which accelerates the attack by the amine. However, Pyridine is difficult to remove. For easier workup, use DCM/TEA and wash with dilute HCl.
Q: Can I use water in the reaction?
A: Yes, under Schotten-Baumann conditions (Method B). While sulfonyl chlorides do hydrolyze in water, the reaction with the amine is usually orders of magnitude faster (
Q: How do I quench the reaction safely? A: The quench is also exothermic.
-
Cool the mixture to
. -
Add a dilute aqueous solution (e.g., 1M HCl for Method A, or Water for Method B) slowly .
-
Watch for gas evolution if carbonate bases were used (
release).
References
-
Organic Chemistry Portal. (2020). Sulfonamide Synthesis: Recent Literature and Protocols. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfuryl Chloride. PubChem. [Link]
-
American Chemical Society. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sulfuryl Chloride. NJ.gov. [Link]
Sources
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
Validation & Comparative
1H NMR spectrum of 2,4-dichloro-N-methylbenzenesulfonamide
Title: Comparative Characterization Guide: 1H NMR Profiling of 2,4-dichloro-N-methylbenzenesulfonamide
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum of This compound , a critical scaffold in the synthesis of diuretic agents and sulfonamide-based antimicrobials.[1] Unlike generic spectral databases, this document focuses on comparative validation —specifically distinguishing the product from its sulfonyl chloride precursor and analyzing solvent-dependent coupling behaviors.[1]
Key Technical Takeaway: The successful formation of the sulfonamide bond is quantitatively validated by the emergence of the
Structural Context & Synthesis Workflow
To interpret the spectrum accurately, one must understand the magnetic environment created by the synthesis pathway.[1] The transformation involves the nucleophilic attack of methylamine on the highly deshielding sulfonyl chloride center.[1]
Figure 1: Synthesis pathway highlighting the electronic transition from the electron-withdrawing chlorosulfonyl group to the stable sulfonamide.[1]
Experimental Protocol: Sample Preparation
Reliable NMR data requires standardized preparation to minimize concentration-dependent chemical shift variations (particularly for the labile N-H proton).[1]
Protocol ID: NMR-PREP-SU-04 Objective: Prepare a self-validating sample for structural confirmation.
-
Solvent Selection:
-
Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.
-
Note: High concentrations (>30 mg) may cause stacking effects, shifting aromatic peaks upfield.[1]
-
-
Reference: Calibrate to residual solvent peak (DMSO-d6 pentet at
2.50 ppm or CDCl3 singlet at 7.26 ppm). TMS is optional.[1]
Spectral Analysis & Assignment
The following data represents the definitive assignment in DMSO-d6 . The molecule possesses a "2,4-dichloro" substitution pattern, creating a specific splitting pattern in the aromatic region.[1]
A. The Aromatic Region (Logic Tree)
-
H-6 (Position 6): Ortho to the sulfonamide group.[1] Most deshielded.[1]
-
H-3 (Position 3): Isolated between two chlorine atoms.[1] Appears as a singlet (or fine doublet).
-
H-5 (Position 5): Ortho to H-6 and meta to H-3. Appears as a Doublet of Doublets (dd).[1]
Figure 2: Connectivity and coupling logic for spectral assignment.
B. Detailed Chemical Shift Table (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Interpretation | |
| NH | Labile | 7.95 – 8.10 | Quartet (q) | 5.0 | Coupled to CH3; disappears with D2O shake.[1] |
| H-6 | Ar-H | 7.92 | Doublet (d) | 8.5 | Ortho to SO2 group (Deshielded).[1] |
| H-3 | Ar-H | 7.85 | Singlet (s)* | ~0.5 (meta) | Isolated between Cl groups.[1] |
| H-5 | Ar-H | 7.58 | dd | 8.5, 2.0 | Ortho to H-6, Meta to H-3.[1] |
| CH3 | Alkyl | 2.55 | Doublet (d) | 5.0 | Characteristic N-Methyl signal.[1] |
*Note: H-3 often appears as a singlet due to the small meta-coupling constant (
Comparative Analysis: Product vs. Alternatives
This section validates the product identity by comparing it against its precursor and analyzing solvent effects.[1]
Comparison 1: Reaction Monitoring (Chloride vs. Amide)
The most common failure mode in synthesis is incomplete conversion.[1] The 1H NMR spectrum provides two "Go/No-Go" checkpoints.[1][2]
| Feature | Precursor (Sulfonyl Chloride) | Product (Sulfonamide) | Diagnostic Value |
| H-6 Shift | ~8.07 ppm (Deshielded) | ~7.92 ppm (Shielded) | Shift Upfield: Indicates replacement of Cl with N-Me.[1] |
| Methyl Region | Silent (No signal) | Doublet at 2.55 ppm | Appearance: Confirms amine incorporation.[1] |
| Labile Proton | None | Broad/Quartet ~8.0 ppm | Appearance: Confirms N-H bond formation.[1] |
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)
Choosing the wrong solvent can lead to misinterpretation of the N-methyl signal.[1]
-
In DMSO-d6: The strong hydrogen-bonding capability of DMSO "locks" the N-H proton, slowing exchange.[1]
-
Result: The N-H appears as a distinct quartet, and the N-CH3 appears as a sharp doublet .[1]
-
-
In CDCl3: Proton exchange is faster and H-bonding is weaker.[1]
Troubleshooting & Artifacts
-
Impurity - Methylamine Hydrochloride: If the reaction workup is poor, you may see a methyl peak at
2.5-2.6 ppm.[1]-
Differentiation: The salt peak is usually a singlet (no NH coupling) and shifts significantly with pH.[1]
-
-
Impurity - Bis-sulfonamide: Over-alkylation is rare due to steric hindrance of the N-methyl group, but if present, two methyl signals will appear.[1]
-
Water Peak: In DMSO-d6, water appears at ~3.33 ppm.[1][4] Ensure this does not overlap with the N-methyl doublet (~2.55 ppm).[1]
References
-
Synthesis & Structural Data: Savitha, M., & Gowda, B. T. (2006).[1][5][6] Synthesis and Characterization of N-(aryl)-2,4-disubstituted benzenesulfonamides.
-
Precursor Spectral Data: ChemicalBook. (n.d.). 4-Chlorobenzenesulfonyl chloride 1H NMR spectrum (Analogous 2,4-dichloro data extrapolated).
-
Solvent Impurity Tables: Babij, N. R., et al. (2016).[1][4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. [1]
-
General Sulfonamide NMR Trends: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. carlroth.com [carlroth.com]
- 5. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: N-Methyl vs. N-Ethyl 2,4-Dichlorobenzenesulfonamide
This technical guide provides an in-depth comparison of N-methyl-2,4-dichlorobenzenesulfonamide and N-ethyl-2,4-dichlorobenzenesulfonamide, designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
In the optimization of sulfonamide-based pharmacophores, the choice between an N-methyl and N-ethyl substituent is a critical decision point that governs physicochemical properties without altering the core electronic character of the sulfonyl group.
-
N-Methyl-2,4-dichlorobenzenesulfonamide is typically preferred for crystallinity and atom economy . Its compact nature often leads to higher melting points and tighter crystal packing, making it ideal for solid-state characterization and fragment-based drug discovery (FBDD).
-
N-Ethyl-2,4-dichlorobenzenesulfonamide is the superior choice for lipophilicity modulation . The additional methylene unit increases LogP, enhancing membrane permeability and solubility in non-polar organic solvents, which is crucial for liquid-phase synthesis and biological assays requiring higher organic co-solvent tolerance.
Physicochemical Profile
The following data compares the predicted and observed properties of the two analogs.
| Property | N-Methyl Analog | N-Ethyl Analog | Impact on Research |
| Molecular Formula | Ethyl adds ~14 Da; minor impact on mass spec. | ||
| Molecular Weight | 240.11 g/mol | 254.13 g/mol | Atom economy favors Methyl. |
| LogP (Predicted) | ~2.3 - 2.5 | ~2.7 - 2.9 | Ethyl is more lipophilic; better cell permeability. |
| Solubility (Water) | Low | Very Low | Both require DMSO/EtOH for bio-assays. |
| Solubility (DCM/EtOAc) | Good | Excellent | Ethyl is easier to extract/purify in organics. |
| pKa (Sulfonamide NH) | ~10.5 | ~10.6 | Negligible difference; both are weak acids. |
| Steric Bulk (Taft Es) | -1.24 (Methyl) | -1.31 (Ethyl) | Ethyl introduces rotational entropy penalty. |
Expert Insight: The pKa values of secondary sulfonamides are generally higher than primary sulfonamides (~10 vs ~10.6). The inductive effect of the ethyl group is marginally stronger than the methyl, making the N-H slightly less acidic, but for most alkylation or deprotonation reactions (e.g., utilizing
), they behave identically.
Synthetic Utility & Reactivity
Both compounds are synthesized via nucleophilic substitution of 2,4-dichlorobenzenesulfonyl chloride. The choice of amine (methylamine vs. ethylamine) dictates the workflow.
Reaction Logic
The reaction proceeds via an addition-elimination mechanism (
Experimental Protocol: General N-Alkylation
Objective: Synthesis of N-alkyl-2,4-dichlorobenzenesulfonamide.
Reagents:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 equiv)
-
Amine Hydrochloride (
or ) (1.2 equiv) -
Triethylamine (TEA) or Pyridine (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2,4-dichlorobenzenesulfonyl chloride and anhydrous DCM (0.2 M concentration). Cool to 0°C under
atmosphere. -
Amine Activation: In a separate vessel, mix the Amine HCl salt with 1.0 equiv of TEA in DCM. Stir for 10 min to liberate the free amine.
-
Addition: Add the free amine solution dropwise to the sulfonyl chloride solution. Add the remaining base (TEA/Pyridine) immediately after.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
-
Note: The N-ethyl reaction may require 1–2 hours longer due to slight steric hindrance from the ethyl tail.
-
-
Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM (
). Wash organic layer with Brine. Dry over .[1] -
Purification:
-
N-Methyl: Often precipitates upon concentration or addition of Hexanes. Recrystallize from EtOH/Water.
-
N-Ethyl: Likely remains an oil or low-melting solid. Purify via Flash Column Chromatography (
, Hex/EtOAc gradient).
-
Synthesis Workflow Diagram
Caption: Divergent synthesis pathway for N-alkyl sulfonamides highlighting physical state differences.
Structural & Crystal Chemistry
In solid-state chemistry, the choice of alkyl group profoundly affects the crystal lattice.
-
Hydrogen Bonding: Both analogs form centrosymmetric dimers via
interactions.[2] -
Packing Efficiency:
-
N-Methyl: The methyl group is small enough to allow the dichlorobenzene rings to stack efficiently (often
stacking). This results in a rigid lattice and higher melting point. -
N-Ethyl: The ethyl group introduces a "tail" that disrupts efficient planar stacking. The ethyl group often adopts a gauche conformation to minimize steric clash with the sulfonyl oxygens, creating voids in the lattice and lowering the melting point.
-
Structural Decision Matrix
Caption: Decision logic for selecting the appropriate alkyl substituent based on application.
References
-
Synthesis of Sulfonamides: BenchChem. "Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride." Link
-
Crystal Structure Analysis: Gelbrich, T., et al. "Systematic study of the crystal structures of N-alkyl-benzenesulfonamides." CrystEngComm, 2007. Link
-
pKa and SAR: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. Link
-
Physicochemical Properties: PubChem. "Compound Summary: 2,4-Dichlorobenzenesulfonamide derivatives." Link
Sources
biological activity of 2,4-dichloro-N-methylbenzenesulfonamide vs sulfonamide drugs
This guide provides an in-depth technical comparison between 2,4-dichloro-N-methylbenzenesulfonamide (a specific chlorinated sulfonamide derivative) and the broader class of Sulfonamide Drugs (clinical "sulfa" drugs).
Executive Summary
The primary distinction lies in the pharmacophore :
-
Sulfonamide Drugs (e.g., Sulfamethoxazole): Characterized by a para-amino group (
) essential for inhibiting dihydropteroate synthase (DHPS) in bacterial folate synthesis. -
This compound: Lacks the
group; instead, it features electron-withdrawing chlorine atoms at the 2 and 4 positions and a methyl group on the nitrogen. This abolishes typical antibacterial folate inhibition but introduces lipophilicity useful for antifungal , herbicidal , or intermediate utility in organic synthesis.
Part 1: Chemical & Physical Profile Comparison
The structural differences dictate the biological fate and binding affinity of these molecules.
| Feature | This compound | Sulfonamide Drugs (e.g., Sulfamethoxazole) |
| Core Structure | 2,4-Dichlorobenzene ring attached to | 4-Aminobenzene ring attached to |
| Key Substituents | 2,4-Dichloro : Increases lipophilicity (LogP) and metabolic stability. N-Methyl : Reduces H-bond donation capacity compared to primary sulfonamides. | 4-Amino ( |
| Electronic Nature | Electron-deficient ring (due to Cl). Weakly acidic sulfonamide proton. | Electron-rich ring (due to |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, DCM). | Variable; often formulated as sodium salts to increase aqueous solubility. |
| Primary Utility | Research/Agrochemical : Intermediate for fungicides/herbicides; SAR probe. | Clinical : Antibacterial (UTIs, MRSA), Diuretic (if CAI activity is present). |
Part 2: Mechanism of Action (MOA)
Sulfonamide Drugs: The Folate Pathway Inhibitors
Clinical sulfa drugs act as antimetabolites . They mimic para-aminobenzoic acid (PABA).
-
Target: Dihydropteroate Synthase (DHPS).
-
Mechanism: The drug competes with PABA for the active site of DHPS.[1] The enzyme incorporates the sulfonamide instead of PABA, creating a "dead-end" folate analog. This halts DNA/RNA synthesis.
-
Requirement: The
group is non-negotiable for this binding.
This compound: The Lipophilic Disruptor
Lacking the
-
Lipophilicity & Membrane Interaction: The chlorine atoms increase the partition coefficient (LogP), allowing the molecule to penetrate fungal or plant cell membranes.
-
Non-Specific Enzyme Inhibition: Chlorinated benzenesulfonamides often act as alkylating agents or interact with thiol groups in enzymes (e.g., in fungal metabolism), though they are less specific than clinical drugs.
-
Carbonic Anhydrase (CA) Potential: While primary sulfonamides (
) are potent CA inhibitors, N-substituted sulfonamides (like N-methyl) generally show reduced or abolished CA inhibition because the free proton is required for coordination with the Zinc ion in the enzyme active site.
Part 3: Visualization of Divergent Pathways
The following diagram illustrates the structural activity relationship (SAR) divergence between the two entities.
Caption: Divergent Structure-Activity Relationship (SAR) pathways. The 4-amino substitution drives antibacterial efficacy, while 2,4-dichloro substitution drives lipophilicity and non-DHPS mechanisms.
Part 4: Experimental Protocols
To validate the differences, the following protocols are recommended.
Protocol A: Synthesis of this compound
Rationale: This molecule is often synthesized in-house for SAR studies using a Schotten-Baumann reaction.
Reagents: 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 eq, aqueous or THF solution), Sodium Carbonate (
-
Preparation: Dissolve 2,4-dichlorobenzenesulfonyl chloride in DCM in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Dropwise add the methylamine solution. If using amine salt, add
to scavenge the HCl byproduct. -
Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash the organic layer with water (2x), 1M HCl (to remove unreacted amine), and Brine.
-
Purification: Dry over anhydrous
, filter, and evaporate solvent. Recrystallize from Ethanol/Water. -
Validation: NMR should show a singlet for N-methyl (~2.6 ppm) and aromatic signals characteristic of 2,4-substitution.
Protocol B: Comparative Antimicrobial Assay (Disc Diffusion)
Rationale: To demonstrate the lack of antibacterial activity in the 2,4-dichloro derivative compared to standard sulfonamides.
Materials: Mueller-Hinton Agar plates, E. coli (ATCC 25922), Test Compounds (2,4-dichloro-N-methyl... and Sulfamethoxazole), DMSO (solvent).
-
Inoculum: Prepare a 0.5 McFarland standard suspension of E. coli. Swab evenly across the agar plate.
-
Discs: Impregnate blank filter discs with:
-
Control: 10 µL DMSO.
-
Test A: 10 µL of 2,4-dichloro-N-methyl... (10 mg/mL).
-
Test B: 10 µL of Sulfamethoxazole (10 mg/mL).
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Analysis: Measure Zone of Inhibition (ZOI).
-
Expected Result (Test A): No zone or minimal zone (compound is not a DHPS inhibitor).
-
Expected Result (Test B): Clear ZOI (active folate inhibitor).
-
Part 5: Biological Activity Data Summary
The following table synthesizes data from general SAR studies on sulfonamide derivatives.
| Biological Activity | This compound | Sulfamethoxazole (Standard) |
| Antibacterial (Gram -) | Inactive / Low (MIC > 100 µg/mL). Lacks PABA mimicry. | High (MIC 2–38 µg/mL). Potent DHPS inhibitor. |
| Antifungal | Moderate Potential .[2] Chlorinated benzenesulfonamides often exhibit fungistatic activity against Aspergillus spp.[2] | Inactive . |
| Carbonic Anhydrase | Low . N-substitution hinders zinc coordination. | Variable . Some sulfa drugs inhibit CA, but sulfamethoxazole is weak. |
| Herbicidal | Moderate . Related to bensulide (pre-emergent herbicide class). | None . |
References
-
Gowda, B. T., et al. (2010).[3] Structure-Activity Studies of N-(aryl)arylsulfonamides. Acta Crystallographica . Link
-
Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery , 7(2), 168-181. Link
-
PubChem Compound Summary . (2025). This compound (CID 11243054). National Center for Biotechnology Information . Link
-
Masters, P. A., et al. (2003). Trimethoprim-Sulfamethoxazole Revisited. Archives of Internal Medicine , 163(4), 402-410. Link
-
Babalola, S. A., et al. (2023).[4] Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv . Link
Sources
Safety Operating Guide
2,4-Dichloro-N-methylbenzenesulfonamide: Proper Disposal Procedures
Part 1: Executive Summary & Chemical Identification
This guide outlines the mandatory disposal protocols for 2,4-dichloro-N-methylbenzenesulfonamide , a halogenated organic sulfonamide used primarily as a synthesis intermediate. Due to its halogenated nature and sulfonamide functional group, this compound requires strict segregation from general organic waste streams to prevent costly cross-contamination and ensure compliance with environmental regulations (RCRA/EPA).
Chemical Profile:
| Parameter | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 565181-75-1 |
| Molecular Formula | C₇H₇Cl₂NO₂S |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Waste Category | Halogenated Organic |[1][2][3][4][5]
Part 2: Safety & Pre-Disposal Requirements
Core Directive: Treat all waste containing >0.1% of this compound as Hazardous Halogenated Waste .
1. Personal Protective Equipment (PPE)
Before handling waste containers, ensure the following PPE is donned to prevent contact dermatitis and inhalation of dust/vapors:
-
Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for concentrated stock solutions.
-
Ocular: Chemical splash goggles.[6]
2. Waste Characterization & Segregation
-
Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases. Sulfonamides can react vigorously with these agents.
-
Do NOT dispose of down the drain.[6][7] This compound is toxic to aquatic life and persistent in water systems.
-
Segregation: Must be separated from Non-Halogenated solvents.[5][8][9] Even small amounts of this compound can reclassify a 55-gallon drum of non-halogenated waste into a more expensive "Halogenated" disposal tier.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste
Applicable to: Expired pure substance, contaminated weighing boats, filter paper, and spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "this compound, Solid Debris"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Transfer: Transfer solids carefully to avoid dust generation. Wipe the exterior of the container with a damp paper towel (dispose of the towel in the same container).
-
Sealing: Screw the lid tight. Do not leave the container open in the fume hood.[5]
Scenario B: Disposal of Liquid Waste (Solutions)
Applicable to: Reaction mixtures, mother liquors, and washing solvents.
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste stream.
-
Stream Selection:
-
If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.
-
If solvent is Non-Halogenated (e.g., Methanol): Because the solute (2,4-dichloro...) is halogenated, the entire solution must now be treated as "Halogenated Waste." Do NOT pour into the non-halogenated stream.
-
-
pH Adjustment: If the solution is highly acidic or basic (from reaction conditions), neutralize to pH 5–9 before adding to the central waste carboy to prevent exothermic reactions in the drum.
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of this specific compound to ensure compliance and safety.
Caption: Decision tree for segregating this compound waste. Note the critical re-classification of non-halogenated solutions.
Part 5: Emergency Spill Response
In the event of a spill outside of a containment device (fume hood):
-
Evacuate & Ventilate: Clear the immediate area. If the spill is >50g or outside the lab, activate the fire alarm/evacuation protocol.
-
PPE Upgrade: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Liquid Spill: Cover with an inert absorbent (vermiculite or chemically treated pads). Do not use combustible materials like sawdust.
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container. Label as "Spill Debris: this compound."
-
Decontamination: Wash the surface with a mild soap and water solution. Collect the rinsate as Halogenated Liquid Waste .
References
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University EHRS. Halogenated Solvents in Laboratories - Disposal Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: Dichlorobenzenesulfonamides. Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound - CAS:565181-75-1 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 4. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 2,4-dichloro-N-methylbenzenesulfonamide
Executive Safety Summary
Immediate Action Required: Treat 2,4-dichloro-N-methylbenzenesulfonamide (CAS: 565181-75-1) as a severe irritant and potential corrosive .[1] As a halogenated sulfonamide, it possesses alkylating potential and high chemical reactivity.[1][2]
Critical PPE Snapshot:
-
Respiratory: Local Exhaust Ventilation (Fume Hood) is mandatory for all open handling.[2] Use N95/P95 only for closed-container transport.[2]
-
Skin: Double-gloving strategy (Nitrile > 5 mil) is required for solubilized forms.[1][2]
-
Eyes: Chemical splash goggles are preferred over safety glasses due to fine dust generation potential.[2]
Chemical Profile & Hazard Architecture
To select the correct PPE, one must understand the causality of the hazard.[1][2] This compound is not just "toxic"; its structure dictates its biological interaction.[1][2]
-
Physical State: Solid (Crystalline powder)
-
Molecular Mechanism: The sulfonamide moiety (
), combined with the electron-withdrawing chlorine atoms at the 2,4-positions, increases the acidity of the amide proton. This makes the compound highly reactive toward nucleophiles (e.g., biological proteins/DNA), leading to chemical burns, sensitization, and mucosal irritation .[1]
| Property | Data | Safety Implication |
| State | Solid | High dust inhalation risk during weighing.[1] |
| Solubility | Organic Solvents (DMSO, DCM) | Skin permeation increases drastically when dissolved.[1][2] |
| Reactivity | Acidic/Electrophilic | Incompatible with strong oxidizers and bases.[1][2] |
The PPE Defense System
Rationale: PPE is not a uniform; it is a barrier system designed against specific permeation and degradation rates.[1][2]
A. Hand Protection (The "Double-Shell" Protocol)
Standard latex gloves are insufficient due to poor resistance against the organic solvents (e.g., Dichloromethane, DMSO) often used to dissolve this compound.[1][2]
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).[1][2] Acts as a sweat barrier and last line of defense.[2]
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Protocol: Inspect gloves for pinholes before use.[2] Change outer gloves immediately upon splash contact.[2]
B. Respiratory Protection
-
Solid State (Weighing/Transfer):
-
Solution State:
C. Eye & Face Protection
-
High Volume (>10g): Add a Face Shield over goggles to protect the neck and face from projectile breakage or splashes.[2]
Operational Workflows
Workflow A: Solid Handling (Weighing & Transfer)
-
De-static: Use an ionizing bar or anti-static gun.[1][2] Static charge can cause this powder to "jump," creating an invisible aerosol cloud.[2]
-
Dampen: If compatible with the experiment, dampen the spatula with the reaction solvent to prevent dust dispersion.[1][2]
-
Transfer: Never pour from the stock bottle. Use a secondary transfer vessel (weigh boat) inside the hood.[2]
Workflow B: Solubilized Handling (Reaction Setup)
-
Solvent Choice: Be aware that dissolving this in DMSO or DMF creates a "vehicle" that can carry the toxin through intact skin.[1][2]
-
Cannula Transfer: For quantities >100mL, use closed-system transfers (cannula or positive pressure) rather than open pouring.
Decision Matrix & Emergency Response
PPE Selection Logic
The following diagram illustrates the decision logic for selecting PPE based on the state of the chemical.
Figure 1: PPE Selection Decision Matrix based on physical state and carrier solvent.
Emergency Spill Response
Scenario: 5g Spill of Solid Powder outside the hood.
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don N95 respirator, goggles, and double gloves.[2]
-
Contain: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (soaked in water or inert oil) to dampen.[2]
-
Scoop: Scoop the damp material into a hazardous waste jar.
-
Clean: Wipe surface with 10% sodium bicarbonate solution (neutralizes acidic residues) followed by water.[1][2]
Waste Management & Disposal
Disposal Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]
-
Do NOT: Dispose of down the drain or in trash.
-
Segregation: Collect in a container labeled "Halogenated Organic Waste."[1][2]
-
Destruction Method: The preferred method is incineration in a facility equipped with an afterburner and scrubber to manage nitrogen oxides (
), sulfur oxides ( ), and hydrogen chloride ( ) gases generated during combustion.[1]
References
-
ChemicalBook. (2023).[1][2] this compound (CAS 565181-75-1) Basic Information.[3][4][5] Retrieved from [1]
-
AK Scientific, Inc. (2023).[1][2] Safety Data Sheet: this compound.[5][6] Retrieved from
-
National Institutes of Health (NIH). (2010).[2] Synthesis and crystallographic characterization of N-(aryl)arylsulfonamides. (Analogous structural data). Retrieved from
-
UC Berkeley EH&S. (2023).[1][2] Glove Selection Guide for Chlorinated Solvents.[1][2] Retrieved from [1]
Sources
- 1. 565181-75-1 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 3. 565181-75-1 CAS Manufactory [m.chemicalbook.com]
- 4. This compound - CAS:565181-75-1 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 5. aksci.com [aksci.com]
- 6. chem960.com [chem960.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
